molecular formula C13H9ClN4S2 B12057422 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-26-1

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057422
CAS No.: 478254-26-1
M. Wt: 320.8 g/mol
InChI Key: YJWRZMNZTBEHMF-OVCLIPMQSA-N
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Description

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a triazole ring substituted with a chlorophenyl group and a thiophenylmethyleneamino group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Introduction of Thiophenylmethyleneamino Group: The final step involves the condensation of the triazole derivative with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thione
  • 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-sulfide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

478254-26-1

Molecular Formula

C13H9ClN4S2

Molecular Weight

320.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4S2/c14-11-6-2-1-5-10(11)12-16-17-13(19)18(12)15-8-9-4-3-7-20-9/h1-8H,(H,17,19)/b15-8+

InChI Key

YJWRZMNZTBEHMF-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CS3)Cl

Origin of Product

United States

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